molecular formula C8H5F3N2 B592026 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-48-0

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B592026
CAS RN: 1190315-48-0
M. Wt: 186.137
InChI Key: RQRNGNXMVKBYGT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (6-TFMP) is an organic compound that is widely used in scientific research and in laboratory experiments. It is a heterocyclic compound with a trifluoromethyl group attached to the pyrrolo[3,2-c]pyridine ring. 6-TFMP has been used in a variety of studies, ranging from biochemical and physiological effects to synthesis methods and applications.

Scientific Research Applications

Agrochemical Industry

6-(Trifluoromethyl)-5-azaindole: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethyl group in these compounds is crucial for their biological activity, offering protection against pests and diseases .

Pharmaceutical Development

This compound is also a significant intermediate in pharmaceuticals. Several drugs on the market contain the trifluoromethylpyridine moiety, and many more are undergoing clinical trials. Its derivatives are known to enhance the pharmacokinetic properties of drugs .

Synthesis of Pesticides

The derivatives of 6-(Trifluoromethyl)-5-azaindole are used in synthesizing various pesticides. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine is a high-demand chemical intermediate for several crop-protection products .

Veterinary Products

In the veterinary field, this compound’s derivatives are incorporated into products that help in treating and preventing diseases in animals. Their efficacy and safety have been validated, leading to market approval for certain products .

Organic Synthesis

6-(Trifluoromethyl)-5-azaindole: participates in the Horner-Wadsworth-Emmons reaction , which is a method used in organic synthesis to form carbon-carbon double bonds . This reaction is pivotal in constructing complex organic molecules.

Chemical Research

Researchers utilize 6-(Trifluoromethyl)-5-azaindole in studying the effects of fluorine atoms on the biological activities and physical properties of compounds. This contributes to the broader understanding of fluorinated organic chemicals .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRNGNXMVKBYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676836
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190315-48-0
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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